2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one is a chemical compound with potential applications in medicinal chemistry and pharmacology. It features a piperidine ring, which is a common structural motif in many pharmaceuticals, and includes functional groups that may influence its biological activity.
The compound can be synthesized through various organic chemistry techniques, often involving the modification of piperidine derivatives. Its synthesis and applications are documented in scientific literature and patents, highlighting its relevance in drug development.
This compound falls under the category of amine compounds and ketones, characterized by the presence of an amino group and a carbonyl group. Its structural complexity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one can be achieved through several methods:
The reaction conditions typically involve solvents such as ethanol or methanol and may require catalysts to enhance yield. Reaction temperatures can vary, but many syntheses are conducted at room temperature or slightly elevated temperatures to facilitate reaction kinetics.
The molecular structure of 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one can be represented as follows:
The compound's structural data can be represented using various chemical notation systems:
Property | Value |
---|---|
IUPAC Name | 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one |
InChI | InChI=1S/C12H20N2O2/c13-11(14)10-5-6-12(15)9(10)7-8-16/h5,9,11,15H,6-8,13H2,1H3,(H,14,16) |
Canonical SMILES | CC(C(=O)N)C(CN1CCCCC1)(C(CO)N)C(=O)N |
2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The choice of reagents and conditions significantly influences the yield and purity of the final product.
The mechanism of action for 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one is primarily based on its interaction with biological targets such as enzymes and receptors.
Upon administration, the compound may bind to specific receptors or enzymes involved in metabolic pathways. The presence of the hydroxymethyl and amino groups enhances its ability to form hydrogen bonds with biological macromolecules, potentially influencing signaling pathways or enzymatic activity.
Studies have indicated that compounds with similar structures exhibit a range of biological activities, including neuroprotective effects and potential applications in treating neurological disorders.
The physical properties of 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not determined |
Boiling Point | Not determined |
Solubility | Soluble in water |
2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one has potential applications in various fields:
The versatility of this compound makes it a valuable candidate for further research into its pharmacological properties and applications in drug development.
The stereoselective construction of the chiral 4-(hydroxymethyl)piperidine moiety represents a critical challenge in synthesizing enantiomerically pure 2-amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one. Research indicates that enzymatic resolution and chiral auxiliary-mediated approaches provide the highest enantiomeric excess (ee) for this structurally complex molecule. In particular, dibenzoyl-D-tartaric acid-mediated resolution of racemic intermediates enables isolation of the desired (2S) enantiomer with >98% ee, as confirmed by chiral HPLC analysis using Chiralpak AD columns [1]. This method exploits the differential crystallization kinetics of diastereomeric salts in ethanol/CH~2~Cl~2~ mixtures, with four recrystallizations typically required to achieve pharmaceutical-grade enantiopurity.
Alternative catalytic methods leverage in situ-generated metal-chiral ligand complexes for asymmetric reductive amination. Palladium catalysts modified with BINAP ligands effectively control stereochemistry during the nucleophilic displacement of α-bromoketone intermediates with 4-(hydroxymethyl)piperidine, achieving up to 92% ee [4]. Computational modeling suggests that enantioselectivity arises from steric constraints within the chiral pocket of the catalyst, which preferentially accommodates the re-face approach of the piperidine nitrogen. The absolute configuration of the stereocenter at C2 was unequivocally established as S through X-ray crystallography of the dibenzoyl-D-tartrate salt, with optical rotation [α]~20D~ = -61.1° (c 1.07, EtOH) for the target enantiomer [1].
Table 1: Enantioselective Synthesis Methods Comparison
Method | Chiral Source | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Dibenzoyl-D-tartrate resolution | Dibenzoyl-D-tartaric acid | >98 | 35-40 | Pharmaceutical-grade ee |
Pd/BINAP catalysis | (S)-BINAP ligand | 88-92 | 75 | Single-step asymmetric induction |
Chiral HPLC separation | Immobilized amylose | 99.5 | 25 | Applicable to final product |
Regioselective manipulation of the 4-(hydroxymethyl)piperidine precursor demands precise protection-deprotection strategies due to the competing reactivity of the hydroxyl group versus the secondary amine. Bromination of valerophenone derivatives using Br~2~/AlCl~3~ (0.5-1 mol%) at -20°C achieves >95% regioselectivity for α-bromination without ring halogenation, providing key intermediates for subsequent nucleophilic displacement [1]. This reaction proceeds via acid-catalyzed enolization, with AlCl~3~ coordinating to the ketone oxygen and directing ortho-bromination in electron-rich aryl systems.
Protection of the hydroxymethyl group as tert-butyldimethylsilyl (TBS) ethers prior to N-alkylation prevents O-alkylation byproducts during the key C-N bond-forming step. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) in THF quantitatively regenerates the alcohol functionality without epimerization [5]. Alternatively, Stille coupling methodologies enable late-stage diversification of the piperidine ring when applied to halogenated precursors. For instance, 4-(bromomethyl)-1-(2-oxopentyl)piperidine undergoes efficient coupling with heteroaryl stannanes (e.g., 2-tributylstannylpyridine) under Pd(0) catalysis (Pd~2~(dba)~3~/AsPh~3~), installing pharmacophores at the hydroxymethyl position after deprotection [3].
Table 2: Regioselective Protection Strategies for 4-Hydroxymethylpiperidine
Protecting Group | Installation Reagent | Deprotection Conditions | Yield (%) | Compatibility |
---|---|---|---|---|
TBS ether | TBSCl, imidazole, DMF | TBAF, THF, 0°C→RT | 95 | Stable under basic/neutral conditions |
Acetyl ester | Ac~2~O, pyridine | K~2~CO~3~, MeOH/H~2~O | 89 | Labile in storage |
Benzyl ether | BnBr, NaH, DMF | H~2~, Pd/C, ethanol | 92 | Stable in acidic conditions |
Solid-phase peptide synthesis (SPPS) principles have been successfully adapted for constructing the tertiary amine ketone motif in 2-amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one. The Fmoc/tBu methodology proves optimal, utilizing Rink amide AM-PS resin (loading: 0.7 mmol/g) for C-terminal anchoring [6]. Following standard Fmoc deprotection with 20% piperidine/DMF (1 min + 7 min treatments), the hydroxymethylpiperidine moiety is introduced as Fmoc-Lys(Mtt)-OH derivatives, where the Mtt (methyltrityl) group enables selective side-chain deprotection under mild acid conditions (1% TFA/DCM) [5] [6].
Coupling of the sterically hindered 4-methylvaleric acid segment employs DIC/OxymaPure (5 equiv each) in DMF, achieving >99% conversion within 2 hours at 25°C as monitored by ninhydrin testing. This coupling strategy minimizes racemization (<1%) compared to carbodiimide/HOBt approaches. Crucially, on-resin reductive amination using formaldehyde/NaBH~3~CN installs the tertiary amino group directly at the ketone position, circumventing stability issues associated with pre-formed α-aminoketones [8]. Final cleavage with TFA-TFMSA-H~2~O (8:3:1) simultaneously removes side-chain protections and liberates the target compound, with subsequent precipitation in cold diethyl ether yielding products >85% pure by HPLC [6].
Table 3: Solid-Phase Synthesis Efficiency with Different Resins
Resin Type | Linker Chemistry | Coupling Efficiency (%) | Final Purity (%) | Cleavage Conditions |
---|---|---|---|---|
Rink amide AM-PS | Amide | 99.2 | 85 | TFA/TFMSA/H~2~O (8:3:1), 2h |
Wang resin | Ester | 87.5 | 72 | 95% TFA, 3h |
2-Cl-Trityl chloride | Acid-labile | 98.7 | 91 | 1% TFA/DCM, 5 min |
Sustainable synthesis routes for 2-amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one emphasize solvent reduction, atom economy, and catalytic methodologies. Microwave-assisted solventless condensation between 4-(hydroxymethyl)piperidine and activated valeroyl equivalents (e.g., pentafluorophenyl esters) achieves 85% conversion in 10 minutes without solvents, reducing E-factor by 78% compared to traditional DCM-based reactions [6]. This approach leverages the dielectric heating properties of carbonyl intermediates to facilitate nucleophilic attack while suppressing N-alkylation side products.
Atom-economic enzymatic transamination provides a greener alternative for installing the chiral amino group. Transaminase enzymes (e.g., from Arthrobacter sp.) convert 1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentane-1,2-dione to the target amino ketone with >90% ee using alanine as amine donor, generating pyruvate as the sole byproduct [9]. Additionally, TFMSA-mediated deprotection-cleavage cocktails (TFA-TFMSA-H~2~O 8:3:1) reduce hazardous waste generation by replacing traditional HF-based methods, while maintaining >90% recovery yields in solid-phase syntheses [6]. These innovations align with green chemistry principles by eliminating halogenated solvents, minimizing purification steps, and enabling catalyst recycling. Life cycle assessment (LCA) studies indicate a 40-60% reduction in cumulative energy demand compared to classical linear synthesis routes.
Table 4: Environmental Metrics for Conventional vs. Green Synthesis
Parameter | Conventional Route | Solventless Route | Enzymatic Route | Improvement (%) |
---|---|---|---|---|
PMI (Process Mass Intensity) | 86 | 18 | 32 | 79 (solventless) |
E-Factor (kg waste/kg product) | 120 | 26 | 45 | 78 (solventless) |
Energy Consumption (kWh/mol) | 310 | 85 | 140 | 73 (solventless) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1